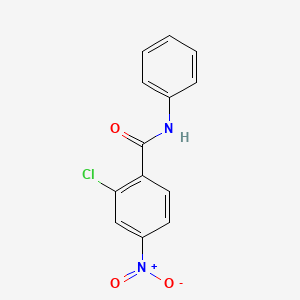

2-Chloro-4-nitrobenzanilide

Description

Contextualization within Halogenated and Nitro-Substituted Benzanilides

Halogenated and nitro-substituted benzanilides represent a broad class of compounds that are of significant interest in fields such as medicinal chemistry and materials science. wur.nlacs.org The introduction of halogen atoms and nitro groups into the benzanilide (B160483) framework can profoundly influence the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions. wur.nl

Halogen substitution, for instance, is a common strategy in drug design to enhance binding affinity and metabolic stability. nih.gov The presence of halogens can lead to specific halogen bonding interactions, which are increasingly recognized for their role in directing crystal packing and molecular recognition. wur.nl Similarly, the nitro group, being strongly electron-withdrawing, activates the aromatic ring for certain types of reactions and can participate in hydrogen bonding. smolecule.com The specific positioning of these substituents, as seen in 2-Chloro-4-nitrobenzanilide, creates a distinct electronic environment that dictates its chemical behavior and utility. smolecule.com Research into various halogenated and nitro-substituted benzanilides has demonstrated a wide range of biological activities, including antimicrobial and photosynthesis-inhibiting effects. nih.govmdpi.com

Role of this compound as a Versatile Synthon in Organic Chemistry

In the parlance of organic chemistry, a synthon is a conceptual unit within a molecule that represents a potential starting material for its synthesis. evitachem.com this compound serves as a quintessential example of a versatile synthon, acting as a key building block for the construction of more complex molecular architectures. smolecule.comscribd.com Its utility lies in the differential reactivity of its functional groups. The nitro group can be readily reduced to an amino group, while the chlorine atom can be displaced through nucleophilic substitution reactions. smolecule.com

This dual reactivity allows for a stepwise and controlled elaboration of the molecular structure. For example, the reduction of the nitro group yields 2-Chloro-4-aminobenzanilide, which can then undergo a variety of further transformations. smolecule.com This strategic potential makes this compound a valuable intermediate in multistep synthetic sequences aimed at producing novel compounds with desired properties.

Scope and Academic Research Focus on this compound

The academic research interest in this compound is primarily centered on its application as an intermediate in the synthesis of new chemical entities, particularly those with potential biological activity. smolecule.comsielc.com Researchers in medicinal chemistry have utilized this compound as a starting material for the development of novel therapeutic agents. smolecule.comscribd.com

A notable area of investigation is its use in the synthesis of heterocyclic compounds. smolecule.com For instance, it has been used as a precursor for creating molecules with potential applications in treating diseases like Alzheimer's by targeting specific biological pathways. smolecule.com The compound's derivatives are also explored for their potential antimicrobial properties. sielc.com Furthermore, the study of its chemical reactions and the development of efficient synthetic methods using this synthon continue to be active areas of academic inquiry. smolecule.com The ability to use this compound to access a diverse range of molecular structures ensures its continued relevance in exploratory chemical research. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-nitro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3/c14-12-8-10(16(18)19)6-7-11(12)13(17)15-9-4-2-1-3-5-9/h1-8H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFKBQGYOFOVFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221733 | |

| Record name | 2-Chloro-4-nitrobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71501-31-0 | |

| Record name | 2-Chloro-4-nitro-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71501-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-nitrobenzanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071501310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 71501-31-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-nitrobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-nitrobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-4-NITROBENZANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5NX52RUW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Chemistry of 2 Chloro 4 Nitrobenzanilide

Established Synthetic Pathways for 2-Chloro-4-nitrobenzanilide

The conventional synthesis of this compound is typically achieved through a sequential process involving the introduction of the chloro and nitro functional groups onto the benzanilide (B160483) core. This multi-step approach is foundational in producing the target compound.

Chlorination Reactions in Benzanilide Synthesis

The initial phase in the established pathway often involves the synthesis of a benzanilide precursor, which is then subjected to chlorination. The Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride, is a common method for forming the fundamental benzanilide amide bond. slideorbit.com Following the formation of the benzanilide, chlorination is carried out to introduce the chlorine atom onto the desired position of the aromatic ring. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring. In the synthesis of related compounds, various chlorinating agents have been employed, with newer methods exploring more sustainable options like NaCl and HCl to replace traditional reagents such as Cl₂ and PCl₅. researchgate.net

Nitration of Chlorinated Benzanilide Intermediates

The subsequent and critical step is the nitration of the chlorinated benzanilide intermediate. smolecule.com This reaction introduces the nitro group (-NO₂) at the 4-position of the benzene (B151609) ring. The process typically employs a nitrating mixture composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). smolecule.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. vpscience.org To prevent over-nitration and control the formation of byproducts, the reaction is conducted under carefully controlled temperature conditions, usually kept below 50°C. smolecule.com Industrial-scale production may utilize batch or continuous flow reactors, followed by purification steps like recrystallization to ensure high purity of the final this compound product. smolecule.com

Advanced Synthetic Approaches and Process Optimization

To overcome the limitations of classical methods, such as long reaction times or harsh conditions, advanced synthetic strategies have been developed. These approaches focus on improving efficiency, yield, and selectivity in the synthesis of benzanilide derivatives.

Ultrasonically Assisted Nitration Techniques for Benzanilide Derivatives

Ultrasonically assisted nitration reactions (USANR) represent a significant advancement in the synthesis of nitroaromatic compounds, including benzanilide derivatives. researchgate.netscispace.com The application of ultrasound as a non-conventional energy source can dramatically reduce reaction times, often from several hours in conventional thermal reactions to just one or two hours under sonication. researchgate.netscirp.org This acceleration is attributed to the phenomenon of acoustic cavitation, which enhances mass transfer and reaction rates. researchgate.net Studies on the nitration of various anilides and other aromatic compounds have shown that ultrasonically assisted methods, sometimes in the presence of metal salt catalysts like sodium tungstate, proceed smoothly to give good yields with high regioselectivity. researchgate.netresearchgate.net For instance, when the para position of a benzanilide is blocked, nitration selectively occurs at the ortho position, and vice versa. researchgate.netscispace.comscirp.org

| Substrate | Method | Reaction Time | Yield (ortho-nitro) | Yield (para-nitro) |

|---|---|---|---|---|

| Benzanilide | Thermal | 6 hours | 86% | 12% |

| Benzanilide | Ultrasonic | 1 hour | 88% | 10% |

| 2-Chlorobenzanilide | Thermal | 6 hours | 86% | - |

| 2-Chlorobenzanilide | Ultrasonic | 1 hour | 88% | - |

| 4-Chlorobenzanilide | Thermal | 6 hours | - | 92% |

| 4-Chlorobenzanilide | Ultrasonic | 1 hour | - | 90% |

Regioselective Synthesis Strategies for Related Benzanilides

Regioselectivity is crucial in the synthesis of polysubstituted aromatic compounds. Advanced strategies for the synthesis of benzanilides often employ transition metal catalysts to direct functionalization to a specific C-H bond. rsc.orgrsc.org For example, the regioselective C-H hydroxylation of benzanilides can be controlled by the choice of catalyst. rsc.orgrsc.orgresearchgate.net Research has shown that with a Palladium(II) catalyst, hydroxylation occurs ortho to the acylated amine group, whereas a Ruthenium(II) catalyst directs the hydroxylation to the position ortho to the carbonyl group. rsc.orgrsc.org These outcomes are governed by a combination of steric and electronic factors. rsc.orgresearchgate.net In Ru-catalyzed reactions, steric effects are often the determining factor, while electronic effects are more dominant in Pd-catalyzed reactions. rsc.orgrsc.org Such strategies, while demonstrated for hydroxylation, exemplify the sophisticated control that can be achieved in the synthesis of specifically substituted benzanilides, which could be adapted for the targeted synthesis of compounds like this compound. rsc.org

| Catalyst | Oxidant | Yield (Hydroxylation ortho to N-Me) | Yield (Hydroxylation ortho to C=O) |

|---|---|---|---|

| Pd(OAc)₂ | K₂S₂O₈ | 70% | <5% |

| [Ru(p-cymene)Cl₂]₂ | K₂S₂O₈ | <5% | 93% |

| Rh₂(OAc)₄ | K₂S₂O₈ | <5% | 37% |

Derivatization and Chemical Transformations of this compound

The functional groups of this compound provide multiple sites for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules. smolecule.com

The primary transformations include:

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) using various reducing agents. Common methods include catalytic hydrogenation with palladium on carbon or using iron powder in the presence of hydrochloric acid. smolecule.com This reaction yields 2-Chloro-4-aminobenzanilide, a key precursor for other derivatives. smolecule.com

Nucleophilic Substitution of Chlorine: The chlorine atom on the aromatic ring can be displaced by various nucleophiles, such as amines or thiols, typically under basic conditions. smolecule.com This substitution reaction allows for the introduction of a wide range of functional groups, leading to diverse substituted benzanilides. smolecule.com For instance, a reaction with morpholine (B109124) under Ullmann conditions can yield derivatives with potential biological activity. smolecule.com

Amide Bond Hydrolysis: Under strong acidic or basic conditions, the amide linkage in this compound can undergo hydrolysis. smolecule.com This cleavage breaks the molecule into its constituent parts: 2-chloro-4-nitrobenzoic acid and aniline (B41778). smolecule.comrsc.org

These derivatization reactions underscore the utility of this compound as a building block in medicinal chemistry and material science, where it can serve as a precursor to bioactive heterocycles and other complex organic structures. smolecule.com

Reduction of the Nitro Group to Aminobenzanilide Derivatives

The nitro group of this compound can be readily reduced to an amino group, yielding 2-chloro-4-aminobenzanilide. This transformation is a key step in the synthesis of various derivatives. Common methods for this reduction include catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. organicchemistrydata.org Catalysts such as palladium on carbon (Pd/C), platinum (Pt), nickel (Ni), and rhodium (Rh) are frequently employed. organicchemistrydata.orgillinois.edu The reaction is typically carried out in a solvent like ethanol. umich.edulibretexts.org For instance, hydrogenation over a palladium catalyst is a common and efficient method. smolecule.com The general reactivity order for functional groups towards catalytic hydrogenation often shows that double bonds are hydrogenated more readily than most carbonyl compounds. organicchemistrydata.org

Chemical Reduction: Various chemical reducing agents can also effect the conversion of the nitro group to an amine. A common laboratory and industrial method involves the use of iron powder in the presence of an acid, such as hydrochloric acid. smolecule.com Another approach utilizes hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Raney nickel or alkaline ferrous oxide. prepchem.com

The choice of reduction method can depend on factors such as scale, desired purity, and cost. While catalytic hydrogenation often provides high yields and cleaner reactions, chemical reduction methods can sometimes be more cost-effective for large-scale production. illinois.edusmolecule.com

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom attached to the benzene ring of this compound is susceptible to nucleophilic substitution. smolecule.com The presence of the electron-withdrawing nitro group in the para position activates the chlorine atom towards attack by nucleophiles.

Common nucleophiles that can displace the chlorine atom include amines, thiols, and alkoxides. smolecule.com These reactions are typically carried out under basic conditions. For example, the reaction of this compound with morpholine under Ullmann conditions can yield 5-morpholinothiazole derivatives. smolecule.com Similarly, reaction with dimethyl sulfate (B86663) in the presence of a base like potassium carbonate can lead to the synthesis of 2-chloro-4-nitro-anisole. smolecule.com

The reactivity in nucleophilic aromatic substitution is influenced by the nature of the leaving group and the solvent. rsc.orgccsenet.org Kinetic studies on related compounds have shown that the reaction often proceeds through a two-step mechanism involving the formation of a zwitterionic intermediate. ccsenet.org

Amide Bond Hydrolysis and Cleavage Products

The amide bond in this compound can be cleaved through hydrolysis, typically under acidic or basic conditions. smolecule.commasterorganicchemistry.com This reaction breaks the amide linkage, yielding the corresponding carboxylic acid and amine.

Acidic Hydrolysis: Heating the benzanilide with a strong acid, such as concentrated hydrochloric acid, will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. masterorganicchemistry.com This leads to the formation of 2-chloro-4-nitrobenzoic acid and aniline.

Basic Hydrolysis: Treatment with a strong base, like sodium hydroxide (B78521), involves the attack of a hydroxide ion on the carbonyl carbon. masterorganicchemistry.com Subsequent protonation of the resulting amine anion gives the final products.

The hydrolysis of amides is generally a difficult process and often requires harsh conditions like prolonged heating. masterorganicchemistry.com The stability of the amide bond is crucial for its role in biological systems and as a functional group in many chemical compounds. masterorganicchemistry.com In some cases, enzymatic hydrolysis can be employed, although studies have shown that some proteases that can hydrolyze simpler amides may not be effective on more stable structures like benzanilides. nhsjs.com

Photochemical Reactivity and Cyclization Studies of Benzanilide Analogues

Benzanilides and their analogues can undergo photochemical reactions, most notably photocyclization. rsc.orgrsc.orgnih.gov This reaction, often referred to as the Mallory reaction, involves the formation of phenanthridone derivatives upon irradiation with UV light. rsc.orgnih.gov

The reaction generally proceeds through a 6π-electrocyclization mechanism, followed by oxidation or elimination to form the final aromatic product. rsc.org For some benzanilides, particularly those with an ortho-methoxy group on the benzoyl ring, the photocyclization can proceed non-oxidatively with the elimination of methanol. rsc.org The presence of substituents on the aromatic rings can influence the efficiency and regioselectivity of the cyclization. mdpi.com

Recent studies have explored visible-light-induced Mallory reactions of tertiary benzanilides. rsc.orgnih.gov This has been achieved by forming an iminium intermediate in situ, which absorbs visible light and undergoes photocyclization. rsc.orgnih.gov This approach offers a milder and more practical method for the synthesis of phenanthridinone skeletons. rsc.org

Reaction Mechanism Elucidation and Kinetic Studies

Understanding the mechanisms and kinetics of the reactions involving this compound and its analogues is crucial for optimizing reaction conditions and designing new synthetic routes.

Investigation of Reaction Intermediates (e.g., Nitrene/Triazoline)

While specific studies on nitrene or triazoline intermediates directly from this compound are not prevalent in the provided search results, the investigation of reaction intermediates is a key aspect of mechanistic organic chemistry.

In the context of the reduction of nitroaromatic compounds, the reaction pathway can involve several intermediates. The hydrogenation of nitroarenes can proceed through a condensation route, potentially forming azoxy and azo products as intermediates before complete reduction to the amine. researchgate.net

In photochemical reactions of related systems, radical intermediates are often proposed. For example, the photo-Fries rearrangement of acetanilides and benzanilides involves the homolytic cleavage of a C-N bond to yield a singlet radical pair. researchgate.net The photochemical reactions of 2-aryl-1,2-benzisoselenazol-3(2H)-ones, which are selenium analogues of benzanilides, are proposed to proceed through a biradical intermediate formed by the homolytic cleavage of the Se-N bond. oup.com

Activation Energy Determination for Transformational Pathways

The determination of activation energies provides quantitative insight into the feasibility and rates of chemical transformations. Computational studies, often using Density Functional Theory (DFT), are powerful tools for calculating activation energies and elucidating reaction pathways.

For instance, in the context of C-H activation and functionalization of benzanilides, DFT calculations have been used to determine the free energies of activation for different reaction pathways catalyzed by palladium and ruthenium complexes. nih.gov These studies have shown how steric and electronic factors influence the regioselectivity of the reaction by comparing the activation barriers for different transition states. nih.gov

In studies of the Mallory reaction of tertiary benzanilides, a combination of UV/vis absorption spectroscopy and DFT calculations revealed that the formation of an iminium intermediate significantly decreases the HOMO-LUMO energy gap, thereby facilitating visible-light-induced photocyclization. rsc.orgnih.gov Kinetic studies on the hydrolysis of benzanilides have also been conducted, with the activation energy for the hydrolysis of the nitrile group in a related reaction being identified as the rate-limiting step. researchgate.net

Spectroscopic and Crystallographic Characterization of 2 Chloro 4 Nitrobenzanilide

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a powerful non-destructive analytical method that provides information about the functional groups and molecular structure of a compound. By measuring the interaction of infrared radiation with the sample, a unique vibrational spectrum is obtained, which serves as a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups in a molecule. The FT-IR spectrum of 2-Chloro-4-nitrobenzanilide is characterized by several distinct absorption bands that correspond to the vibrational modes of its specific structural components. smolecule.com

The presence of the amide group is confirmed by the N-H stretching vibration, which typically appears as a sharp band in the region of 3200-3400 cm⁻¹. smolecule.com The carbonyl (C=O) stretching of the amide is another prominent feature, generally observed in the range of 1650-1680 cm⁻¹. The nitro group (NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch usually found between 1500-1570 cm⁻¹ and a symmetric stretch in the 1300-1370 cm⁻¹ region.

Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The aromatic C=C stretching vibrations give rise to multiple bands in the 1450-1600 cm⁻¹ range, and their positions can be indicative of the substitution pattern on the benzene (B151609) rings. The C-Cl stretching vibration is expected to appear in the fingerprint region, generally between 700 and 800 cm⁻¹.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3200-3400 |

| Amide | C=O Stretch | 1650-1680 |

| Nitro | Asymmetric NO₂ Stretch | 1500-1570 |

| Nitro | Symmetric NO₂ Stretch | 1300-1370 |

| Aromatic | C-H Stretch | >3000 |

| Aromatic | C=C Stretch | 1450-1600 |

| Aryl Halide | C-Cl Stretch | 700-800 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the connectivity and chemical environment of each atom can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

In the ¹H NMR spectrum of this compound, the protons on the two aromatic rings are expected to resonate in distinct regions due to the different electronic environments created by the substituents. The protons on the unsubstituted phenyl ring are anticipated to appear in the range of 7.0-7.5 ppm. smolecule.com

The protons on the substituted benzene ring are significantly influenced by the electron-withdrawing effects of both the chloro and nitro groups. This deshielding effect would cause their signals to appear further downfield, likely in the 7.5-8.5 ppm region. smolecule.com The amide proton (N-H) typically gives rise to a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but is generally expected in the downfield region of the spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (unsubstituted ring) | 7.0-7.5 | Multiplet |

| Aromatic H (substituted ring) | 7.5-8.5 | Multiplet |

| Amide H | Variable (downfield) | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the attached functional groups. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 160-170 ppm.

The aromatic carbons will exhibit a range of chemical shifts. The carbon atom bonded to the chlorine atom is anticipated to resonate at a specific chemical shift, while the carbon bearing the nitro group will be significantly deshielded and appear further downfield. The remaining aromatic carbons will have chemical shifts in the typical aromatic region of approximately 120-150 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 160-170 |

| Aromatic C-Cl | ~130-140 |

| Aromatic C-NO₂ | ~145-155 |

| Aromatic C | 120-150 |

Mass Spectrometric Identification and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS and HPLC/MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (HPLC/MS/MS) are highly sensitive techniques that combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry. For this compound, with a molecular weight of approximately 276.68 g/mol , the mass spectrum would be expected to show a molecular ion peak corresponding to this mass. sielc.com

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation, leading to the formation of characteristic fragment ions. The fragmentation pattern provides valuable clues about the molecule's structure. For this compound, common fragmentation pathways could involve the cleavage of the amide bond, leading to the formation of ions corresponding to the benzoyl and anilide portions of the molecule. For a related compound, 2-chloro-N-(4-nitrophenyl)benzamide, predicted m/z values for various adducts have been calculated, which can serve as a reference. uni.lu

Table 4: Predicted m/z Values for Adducts of a Structurally Similar Compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 277.03746 |

| [M+Na]⁺ | 299.01940 |

| [M-H]⁻ | 275.02290 |

| [M+NH₄]⁺ | 294.06400 |

| [M+K]⁺ | 314.99334 |

| Data for 2-chloro-N-(4-nitrophenyl)benzamide uni.lu |

The fragmentation of the molecular ion could potentially lead to the formation of a 2-chloro-4-nitrobenzoyl cation and a phenylaminyl radical, or a benzoyl cation and a 2-chloro-4-nitrophenylaminyl radical, among other possibilities. The exact fragmentation pattern would provide definitive structural confirmation.

Electron Ionization Mass Spectrometry

Electron ionization (EI) mass spectrometry of benzanilides, including this compound, reveals characteristic fragmentation patterns influenced by the positions of substituents. In the mass spectra of 2-substituted benzanilides, a notable "proximity effect" is observed where significant [M-X]⁺ signals (where X is the substituent) are present only when X = Cl, Br, I, or CH₃O is in the 2-position. nih.gov This effect is attributed to the cyclization of the ionized molecule, leading to the formation of a protonated 2-arylbenzoxazole and subsequent elimination of the 2-position substituent. nih.govresearchgate.net

For benzanilides with a chloro-substituent at the 2-position, a prominent [M-Cl]⁺ peak is a key diagnostic feature. nih.govresearchgate.net This fragmentation pathway is significantly favored over the loss of substituents from other positions, even if the bond to the other substituent is weaker. nih.gov This indicates that the fragmentation is not a result of simple cleavage but a more complex rearrangement process. nih.govresearchgate.net The ionization is typically performed with electrons at a nominal energy of 70 eV. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including its molecular conformation and the arrangement of molecules in the crystal lattice.

Single-crystal X-ray diffraction (SCXRD) analysis offers a detailed view of the molecular architecture and packing of this compound.

Table 1: Crystallographic Data for a Related Benzanilide (B160483) Derivative, N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.8053 (9) |

| b (Å) | 13.8621 (17) |

| c (Å) | 24.101 (3) |

| V (ų) | 2607.7 (5) |

The molecular structure of this compound is characterized by a non-planar conformation. The dihedral angle between the two aromatic rings is a key feature of its geometry. Computational studies, which are in excellent agreement with X-ray diffraction data for similar compounds, calculate this dihedral angle to be approximately 60-65°. smolecule.com For comparison, the parent benzanilide structure has a dihedral angle of 62.6°. smolecule.com In the related molecule N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide, the dihedral angle between the two aromatic rings is 70.74 (6)°. nih.gov The amide linkage in benzanilide derivatives typically adopts a thermodynamically favored Z-conformation. smolecule.com

Table 2: Key Dihedral and Torsion Angles in a Related Benzanilide nih.gov

| Angle | Value (°) |

|---|---|

| Dihedral angle between aromatic rings | 70.74 (6) |

| Twist of nitro group (Cl-substituted ring) | 2.6 (1) |

| Twist of nitro group (benzamide ring) | 31.3 (2) |

| C8–N1–C1–O1 Torsion Angle | 6.7 (3) |

The crystal packing of this compound and related structures is stabilized by a network of intermolecular interactions. The primary interactions are N-H···O hydrogen bonds between the amide groups of adjacent molecules, forming characteristic chains. smolecule.com In N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide, intermolecular C—H···O hydrogen bonds link molecules into sheets. nih.gov

Table 3: Intermolecular Hydrogen Bonds in a Related Benzanilide Derivative nih.gov

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

|---|

Powder X-ray diffraction (PXRD) is a valuable technique for characterizing the bulk properties of crystalline materials. It can be used to identify the crystalline phases present in a sample of this compound and to confirm its purity. The PXRD pattern provides a fingerprint of the crystalline structure, which can be compared to patterns calculated from single-crystal data or to standard reference patterns.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Thermal Analysis for Phase Behavior

The phase behavior and thermal stability of this compound are crucial parameters for its handling, storage, and application in various chemical processes. Thermal analysis techniques are instrumental in elucidating these properties.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This method is employed to study thermal transitions such as melting, crystallization, and glass transitions.

At present, specific research data detailing the Differential Scanning Calorimetry (DSC) analysis of this compound, including its precise melting point and other thermal transitions, is not available in the public domain based on a comprehensive search of scientific literature. While the melting points of related compounds and derivatives are documented, a definitive DSC thermogram for this compound, which would provide detailed information on its phase transitions and associated enthalpy changes, has not been identified.

Interactive Data Table: DSC Thermal Transitions of this compound

| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Data Not Available | N/A | N/A | N/A |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes. This analysis provides information about the thermal stability and composition of a material.

Interactive Data Table: TGA Thermal Stability of this compound

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) |

| Data Not Available | N/A | N/A |

Further empirical studies are required to fully characterize the thermal behavior of this compound and populate the data tables with precise, experimentally-derived values.

Computational and Theoretical Investigations of 2 Chloro 4 Nitrobenzanilide

Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the intrinsic properties of molecules like 2-Chloro-4-nitrobenzanilide. These calculations provide detailed insights into the molecule's electronic characteristics, preferred three-dimensional structure, and spectroscopic features.

The electronic properties of a molecule are governed by the distribution of its electrons, which can be described by molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and stability. researchgate.net

For aromatic compounds with electron-withdrawing groups like the chloro and nitro groups in this compound, the HOMO is typically localized on the electron-rich phenyl rings, while the LUMO is often centered on the electron-deficient regions, including the nitro group. Calculations on related molecules, such as chloro-nitrotoluenes and dichloro-nitrobenzenes, have shown that these substituents significantly influence the orbital energies and facilitate charge transfer within the molecule. nih.govnih.gov While specific computational values for this compound are not detailed in the available literature, analysis of similar compounds provides a basis for expected electronic characteristics.

Table 1: Representative Frontier Orbital Energies for Related Nitroaromatic Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 2-Chloro-4-nitroaniline (B86195) | B3LYP/6-311G(d,p) | -6.98 | -2.71 | 4.27 |

| 4-Chloro-2-nitrotoluene | B3LYP/6-31G* | -7.94 | -3.54 | 4.40 |

This table presents data for structurally related compounds to illustrate typical values obtained from quantum chemical calculations. Data derived from studies on similar molecules. nih.govnih.govresearchgate.net

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, a key structural feature is the dihedral angle between the two phenyl rings.

Table 2: Selected Calculated Geometrical Parameters for this compound

| Parameter | Description | Calculated Value |

|---|---|---|

| Dihedral Angle | Angle between the two phenyl rings | ~60-65° |

| Amide Bond Length | C-N bond length in the amide group | ~1.33-1.35 Å |

Data based on geometry optimization calculations reported in the literature. smolecule.com

Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific spectral bands to the corresponding motions of the atoms (e.g., stretching, bending, and torsional modes). These calculations are often performed using DFT methods, and the predicted frequencies are typically scaled to correct for anharmonicity and other systematic errors. nih.gov

For this compound, characteristic vibrational modes are expected for the amide group (N-H stretch, C=O stretch or Amide I band, and N-H bend or Amide II band), the nitro group (symmetric and asymmetric stretches), and the C-Cl bond. Studies on derivatives of 2-chloro-4-nitrobenzamide have identified key spectral regions for these functional groups. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in Benzanilide (B160483) Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amide (N-H) | N-H Stretching | 3294–3524 |

| Amide (C=O) | C=O Stretching (Amide I) | 1614–1692 |

| Nitro (NO₂) | Asymmetric Stretching | 1506–1587 |

This table is based on experimental and computational data for structurally similar 2-chloro-4-nitrobenzamide derivatives. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is particularly useful for studying the conformational flexibility of molecules and their interactions with their environment, such as in a crystal or in solution.

While quantum chemical calculations identify stable, low-energy conformations, MD simulations reveal how the molecule transitions between different shapes at finite temperatures. For a molecule like this compound, with rotatable bonds connecting the phenyl rings to the amide group, MD simulations can map out the accessible conformational space and the timescales of these motions.

MD studies on related, more complex derivatives of 2-chloro-4-nitrobenzamide have been conducted, primarily to understand their stability when bound to biological targets like enzymes. nih.govnih.gov In these studies, the root-mean-square deviation (RMSD) of the ligand's atoms is monitored over the simulation time. A stable RMSD value suggests that the molecule maintains a consistent conformation within the binding site, indicating a stable interaction. researchgate.net These studies demonstrate the utility of MD in assessing the conformational stability of molecules in specific environments. nih.govnih.gov

In a solid or liquid state, molecules of this compound interact with each other through various non-covalent forces, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. MD simulations can be used to explore these interactions and predict the structure and properties of the condensed phase.

The amide group in this compound is capable of forming strong intermolecular hydrogen bonds (N-H···O=C), which are expected to be a dominant interaction in its crystal structure. smolecule.com Additionally, the polar nitro group and C-Cl bond contribute to a significant molecular dipole moment, leading to electrostatic interactions. Aromatic stacking (pi-pi) interactions between the phenyl rings of adjacent molecules are also possible. nih.gov

While specific MD simulations exploring the condensed phases of this compound are not prominently featured in the searched literature, simulations of its derivatives in complex with proteins have highlighted the importance of pi-pi stacking and pi-anion interactions involving the chloro-nitro substituted phenyl ring. nih.gov These findings underscore the significant role that the substituted aromatic system plays in mediating intermolecular contacts.

Structure-Activity Relationship (SAR) Modeling in Chemical Research

Structure-Activity Relationship (SAR) modeling is a important technique in medicinal chemistry that correlates the structural features of a compound with its biological activity. collaborativedrug.com By identifying the key molecular fragments and properties that influence a compound's efficacy, SAR studies facilitate the targeted design of more potent and selective molecules. collaborativedrug.comic.ac.uk

Various computational methods are employed to build robust SAR models for benzanilide derivatives. Quantitative Structure-Activity Relationship (QSAR) is a prominent approach that uses statistical methods to model the relationship between the physicochemical properties of a series of compounds and their biological activities. nih.govmdpi.com For benzanilide scaffolds, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.com These methods generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. mdpi.comlongdom.org

For instance, a 3D-QSAR study on N-benzylbenzamide derivatives as Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists revealed key structural requirements for their activity. mdpi.com The CoMFA and CoMSIA models developed in this study showed high predictive power, with cross-validation coefficients (q²) of 0.75 and 0.551, respectively. mdpi.com Such models are invaluable for predicting the activity of newly designed compounds and for guiding further structural modifications. mdpi.comnih.gov

Pharmacophore modeling is another powerful computational tool used in SAR studies. It identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target. longdom.org For benzanilide derivatives, pharmacophore models have been generated to understand their interactions with various targets, including Isocitrate Lyase (ICL), a key enzyme in Mycobacterium tuberculosis. longdom.org

| Computational Method | Description | Application Example for Benzanilides | Key Findings |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D molecular fields (steric, electrostatic, etc.) with biological activity. | N-benzylbenzamide derivatives as PPARγ agonists. mdpi.com | Identified key structural features for activity and generated models with high predictive power (q² = 0.75 for CoMFA). mdpi.com |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential chemical features for target binding. | Benzanilide derivatives as Isocitrate Lyase (ICL) inhibitors. longdom.org | Generated a four-feature pharmacophore model (two donors, one aromatic, one aliphatic site) to guide the design of new inhibitors. longdom.org |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com This method is instrumental in understanding the binding modes of benzanilide derivatives with their biological targets and in estimating their binding affinities. mdpi.com The process involves placing the ligand in the active site of the receptor and evaluating the different possible conformations based on a scoring function. mdpi.com

Theoretical investigations of protein-ligand binding modes for benzanilide derivatives have provided detailed insights at the atomic level. mdpi.comnih.gov These studies analyze the various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov For example, in the docking of benzanilide-based compounds with histone deacetylase 8 (HDAC8), computational analyses revealed that a low-energy L-shaped conformer of the benzanilide structure is favored for selective binding. nih.gov

The accuracy of docking predictions can be further enhanced by employing molecular dynamics (MD) simulations. MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability over time and the identification of key residues involved in the interaction. nih.gov

In silico studies have been extensively used to investigate the modulation of specific biochemical targets by benzanilide and related compounds. Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs) are important nuclear receptors that have been the focus of such studies.

PPARγ: Molecular docking studies have been performed on various benzanilide and thiazolidinedione derivatives to explore their interactions with PPARγ, a key target in the treatment of type 2 diabetes. mdpi.comvensel.org These studies have identified crucial hydrogen bond interactions with amino acid residues such as His323, Tyr473, and Ser289 in the PPARγ active site. mdpi.com For instance, docking of N-benzylbenzamide derivatives into the PPARγ binding site revealed specific interactions that are essential for their agonistic activity. mdpi.com

RXRα: The Retinoid X Receptor α (RXRα) often forms heterodimers with PPARs to regulate gene expression. Computational studies have also explored the interaction of ligands with RXRα. For example, in silico screening and molecular dynamics simulations identified a marine norterpene peroxide as a potential agonist for both PPARα/γ and RXRα. nih.gov The docking studies showed that this compound could recapitulate the main interactions of a canonical full agonist for RXRα. nih.gov

| Biochemical Target | Ligand Type | Key Interacting Residues | Docking Score/Binding Energy | Significance |

|---|---|---|---|---|

| PPARγ | N-benzylbenzamide derivatives mdpi.com | His323, Tyr473, Ser289, Ser342 mdpi.com | Docking score of 8.913 for a highly active compound. mdpi.com | Identified key hydrogen bond interactions crucial for agonist activity. mdpi.com |

| PPARγ | Benzylidene-thiazolidine-2,4-diones nih.gov | Not explicitly stated | Binding energies of -10.1 and -10.0 kcal/mol for promising compounds. nih.gov | Demonstrated higher binding energies than the native ligand. nih.gov |

| RXRα | Marine norterpene peroxide nih.gov | Not explicitly stated | Not explicitly stated | Identified a dual agonist for PPARα/γ and RXRα. nih.gov |

Advanced Research Applications and Utility of 2 Chloro 4 Nitrobenzanilide

Applications as a Chemical Intermediate in Complex Organic Synthesis

2-Chloro-4-nitrobenzanilide serves as a pivotal precursor in the synthesis of a wide array of complex organic structures. The presence of three key reactive sites—the electrophilic carbon bearing the chlorine atom, the reducible nitro group, and the amide bond susceptible to hydrolysis—allows for a variety of chemical transformations.

Precursor in the Synthesis of Diverse Organic Molecules

The reactivity of this compound makes it an ideal starting material for the synthesis of diverse organic molecules, including bioactive heterocycles and pharmaceutical analogues. The nitro group can be readily reduced to an amino group, which can then be further functionalized. For instance, this amino derivative is a key component in the synthesis of the anthelmintic drug Niclosamide and its analogues. smolecule.comnih.govnih.gov

Furthermore, the chlorine atom can be displaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups. A notable example is its use as a precursor for creating bioactive heterocycles. In one such application, the reaction of this compound with morpholine (B109124) under Ullmann conditions leads to the formation of 5-morpholinothiazole derivatives. researchgate.net These derivatives have shown potential as mTOR inhibitors, which are being explored for their therapeutic effects in conditions like Alzheimer's disease due to their ability to enhance autophagy. researchgate.net

The general synthetic utility is summarized in the table below:

| Transformation | Reagents/Conditions | Product Type | Potential Application |

| Nitro Group Reduction | Fe/HCl or Catalytic Hydrogenation | 2-Chloro-4-aminobenzanilide | Intermediate for pharmaceuticals (e.g., Niclosamide) |

| Nucleophilic Substitution | Amines, Thiols under basic conditions | Substituted benzanilides | Synthesis of diverse functionalized molecules |

| Ullmann Condensation | Morpholine | 5-morpholinothiazole derivatives | Bioactive heterocycles (e.g., mTOR inhibitors) |

| Amide Hydrolysis | Acidic or basic conditions | Benzoic acid and 2-chloroaniline | Breakdown products for further synthesis |

Building Block for Novel Benzophenone (B1666685) Derivatives

This compound has been identified as a crucial building block in the synthesis of novel benzophenone derivatives. A patented process describes the preparation of 2-amino-5-nitrobenzophenones through the reaction of a 4-nitrobenzanilide (B1664616) derivative, such as 2-chloro-4'-nitrobenzanilide, with a benzoyl halide in the presence of a Lewis acid catalyst like anhydrous zinc chloride. researchgate.net

The resulting 2-amino-5-nitrobenzophenone (B23384) derivatives are valuable intermediates in the pharmaceutical industry. They serve as precursors for the synthesis of various medicinally important compounds, including nitrazepam, chlorazepam, and flunitrazepam, which belong to the benzodiazepine (B76468) class of drugs known for their sedative, hypnotic, and anxiolytic properties. researchgate.net This synthetic route highlights the importance of this compound in constructing the core structure of these complex pharmaceutical agents.

Contributions to Materials Science Research

The unique electronic and structural properties conferred by the chloro and nitro substituents on the benzanilide (B160483) framework make this compound a compound of interest in materials science. researchgate.net

Potential in Developing Advanced Materials with Specific Properties

While specific, extensively commercialized advanced materials derived directly from this compound are not widely documented, its structural motifs are relevant to the development of high-performance polymers. For example, research into the free radical homopolymerization of related compounds like 2-chloro-4-nitro (phenyl) maleimide (B117702) has been conducted to create thermally stable polymers. researchgate.net The initial decomposition temperature of such polymers has been noted, indicating their potential for applications where thermal resistance is crucial. researchgate.net The presence of the chloro and nitro groups can influence polymer properties such as solubility, thermal stability, and electronic characteristics. The fundamental structure of this compound suggests its potential as a monomer or a modifying agent in the synthesis of specialized polymers with tailored properties.

Exploration in Dye and Pigment Synthesis

The chromophoric nature of the nitroaromatic system in this compound and its derivatives makes it a candidate for exploration in the synthesis of dyes and pigments. The related compound, 2-chloro-4-nitroaniline (B86195), is a known intermediate in the manufacturing of various colorants. nih.gov This is due to the fact that the amino derivative of 2-chloro-4-nitroaniline can be diazotized and then coupled with various aromatic compounds to produce a wide range of azo dyes.

Research has demonstrated the synthesis of disperse reactive dyes using 2-chloro-4-nitroaniline as the starting amine for the diazotization step. researchgate.net These dyes, which incorporate a dichlorotriazine reactive group, have been successfully applied to wool fabrics. researchgate.net The general principle of azo dye synthesis involves the following steps:

| Step | Process | Intermediate/Product |

| 1 | Reduction of the nitro group of a 2-chloro-4-nitroaromatic compound | 2-chloro-4-aminoaromatic compound |

| 2 | Diazotization of the resulting amine | Diazonium salt |

| 3 | Coupling with a suitable aromatic compound (e.g., naphthols, anilines) | Azo dye |

This established pathway for the closely related aniline (B41778) suggests a strong potential for 2-Chloro-4-aminobenzanilide (the reduced form of the title compound) to be utilized in a similar manner for the creation of novel dyes and pigments with potentially unique properties conferred by the benzanilide structure.

Role in Chemical Biology and Biochemical Research Studies

The structural features of this compound and its derivatives have led to their use in chemical biology and biochemical research, particularly in the study of enzyme mechanisms and protein-ligand interactions. smolecule.com

Derivatives of 2-chloro-4-nitrobenzoic acid, a hydrolysis product of this compound, have been synthesized and investigated for their biological activities. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated as potential antidiabetic agents. nih.govnih.gov These studies found that some of these compounds exhibited inhibitory potential against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. Molecular docking studies of these derivatives provided insights into their binding interactions with the active sites of these enzymes. nih.govnih.gov

Furthermore, modified 2-chloro-4-nitrophenyl glycosides have been developed as chromogenic substrates for use in biochemical assays. For instance, 2-chloro-4-nitrophenyl-β-D-maltotrioside has been utilized as a substrate for the measurement of α-amylase activity in biological fluids. researchgate.netnih.gov The enzymatic cleavage of this substrate releases 2-chloro-4-nitrophenol, a colored compound that can be quantified spectrophotometrically, thus allowing for the determination of enzyme activity.

The synthesis of 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives has also been reported, with some of these compounds showing activity against various microorganisms. These findings underscore the utility of the 2-chloro-4-nitrobenzoyl scaffold in the design of molecules for studying biological systems and for the development of potential therapeutic agents.

Advanced Analytical Method Development

The accurate detection and quantification of chemical compounds are essential for research, development, and quality control. Methodologies based on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are central to modern analytical chemistry, and this compound serves as a subject for the development and optimization of these techniques.

A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com The optimization of such methods involves systematically adjusting various parameters to achieve the desired resolution, sensitivity, and analysis time. japsonline.com For this compound, a robust method utilizes a C18 or Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com

Key parameters in the optimization of this method include:

Mobile Phase Composition: The ratio of acetonitrile to water is adjusted to control the retention time of the analyte.

Acid Modifier: Phosphoric acid is used to control the pH and improve peak shape. For applications requiring mass spectrometry (MS) detection, a volatile modifier like formic acid is substituted. sielc.com

Stationary Phase: Different columns, such as Newcrom R1, can offer alternative selectivity. sielc.com

This established HPLC method is scalable for preparative separations to isolate impurities and is suitable for adaptation to UPLC systems. sielc.com UPLC utilizes columns with smaller particle sizes (e.g., sub-3 µm), enabling faster analysis times and higher resolution compared to traditional HPLC. sielc.comjapsonline.com

| Parameter | Condition/Component | Purpose in Method Optimization |

|---|---|---|

| Chromatographic Mode | Reverse Phase (RP) | Separates molecules based on hydrophobicity. |

| Stationary Phase | Newcrom R1, C18 | Provides the surface for analyte interaction and separation. sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water | Elutes the analyte from the column; ratio is adjusted for optimal retention. sielc.com |

| Modifier | Phosphoric Acid or Formic Acid (for MS) | Controls pH to ensure consistent analyte ionization and improve peak shape. sielc.com |

| Platform | HPLC, adaptable to UPLC | Provides high-resolution separation and quantification. sielc.com |

While specific derivatization protocols developed explicitly for this compound are not extensively documented, general chemical principles allow for its modification to enhance analytical detection. Derivatization is a technique where a molecule is chemically altered to improve its detectability, often by attaching a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection).

A plausible and effective strategy for this compound would involve the chemical reduction of its nitro group (-NO₂) to a primary amine (-NH₂). This transformation yields 2-chloro-4-aminobenzanilide. Primary amines are highly reactive and can be easily labeled with a wide variety of commercially available derivatizing reagents. For instance, the newly formed amine could be reacted with:

Dansyl chloride: To introduce a highly fluorescent dansyl group, enabling sensitive detection by fluorescence detectors.

Fluorescamine: Another reagent that reacts with primary amines to produce a fluorescent product.

Reagents for UV-Vis Detection: Such as 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent), to attach a strongly absorbing chromophore, thereby increasing its response to a UV-Vis detector.

This two-step strategy—reduction followed by labeling—represents a standard and powerful approach in analytical chemistry to significantly lower the detection limits and improve the quantification of molecules that may otherwise lack a strong native signal.

Future Research Directions and Emerging Opportunities for 2 Chloro 4 Nitrobenzanilide

Exploration of Novel Catalytic and Green Chemistry Synthetic Routes

The traditional synthesis of substituted benzanilides often involves multi-step processes that may utilize harsh reagents. Future research must prioritize the development of more efficient, sustainable, and environmentally benign synthetic pathways. The principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous substances, will guide these efforts. ijsdr.org

Key areas for exploration include:

Heterogeneous Catalysis: Moving beyond traditional methods, research into solid-supported catalysts offers significant advantages. For instance, the use of palladium nanoparticles doped on clay, such as montmorillonite-KSF, has proven effective for benzanilide (B160483) synthesis under solvent-free microwave irradiation. tandfonline.comresearchgate.net This approach allows for easy catalyst separation and recycling, minimizing waste and improving process efficiency. tandfonline.comresearchgate.net Future work could focus on adapting such catalytic systems for the specific synthesis of 2-Chloro-4-nitrobenzanilide, optimizing reaction conditions for high yield and purity.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling reactions to proceed under mild, ambient conditions. rsc.orgacs.org Research could explore the direct synthesis of this compound from precursors like 2-chloro-4-nitro-substituted methyl arenes and nitroarenes using photocatalysts like FeCl3. acs.org Another avenue involves the photocatalytic coupling of corresponding carboxylic acids and amines using catalysts such as eosin (B541160) Y, which offers a metal-free alternative. acs.org These methods promise higher energy efficiency and a reduced environmental footprint compared to conventional thermal processes. sciencedaily.com

Table 1: Comparison of Traditional vs. Emerging Synthetic Routes for Benzanilides

| Feature | Traditional Synthesis (e.g., Schotten-Baumann) | Emerging Green Chemistry Routes |

| Catalyst | Often stoichiometric coupling reagents or harsh acids/bases | Heterogeneous (e.g., Pd-on-clay), Photocatalysts (e.g., Eosin Y, Ru-complexes) tandfonline.comacs.org |

| Solvents | Often hazardous organic solvents (e.g., pyridine, DMF) | Solvent-free, or benign solvents (e.g., water, ethanol) ijsdr.orgresearchgate.net |

| Energy Input | Typically requires high temperatures (thermal heating) | Microwave irradiation, Visible light (ambient temperature) tandfonline.comfao.org |

| Byproducts | Significant salt waste from coupling reagents | Minimal byproducts, higher atom economy ijsdr.orgacs.org |

| Sustainability | Low; difficult catalyst recovery, high waste generation | High; catalyst recyclability, reduced energy consumption, less waste tandfonline.comsciencedaily.com |

Discovery of Unprecedented Chemical Transformations and Reactivities

The reactivity of this compound is largely dictated by its three key functional components: the electrophilic aromatic ring, the reducible nitro group, and the nucleophilic chlorine substituent. While standard transformations like nitro-group reduction and nucleophilic aromatic substitution are known, future research should aim to uncover novel and more complex reactivities.

Precursor for Bioactive Heterocycles: The compound is a valuable starting material for synthesizing complex heterocyclic structures. A notable example is its use in Ullmann conditions to react with morpholine (B109124), yielding 5-morpholinothiazole derivatives. smolecule.com These derivatives have shown potential as mTOR inhibitors, which are being investigated for their therapeutic properties in conditions like Alzheimer's disease due to their role in enhancing autophagy. smolecule.com Future work should expand on this, using this compound as a scaffold to build diverse libraries of heterocyclic compounds for screening against various biological targets. The reactivity of the nitro group in the synthesis of heterocycles is also a well-established area that can be further explored. rsc.org

Cycloaddition Reactions: The benzanilide core presents an opportunity for exploration in cycloaddition reactions, a powerful class of reactions for forming cyclic compounds. wikipedia.org While direct participation might be limited, derivatization of the molecule could enable it to act as a reactant in reactions such as [4+2] or [3+2] cycloadditions. uchicago.edunih.govlibretexts.org For example, modification could lead to the formation of a diene or dienophile moiety, allowing for intramolecular or intermolecular Diels-Alder reactions to construct complex polycyclic systems. nih.govlibretexts.org Research into generating a benzyne (B1209423) intermediate from a suitably functionalized this compound derivative could also open pathways to novel annulated structures via light-induced cycloadditions. nih.gov

Development of Advanced Functional Materials Based on the Benzanilide Scaffold

The rigid, polar structure of the benzanilide scaffold makes it an attractive building block for advanced functional materials. The specific electronic properties conferred by the electron-withdrawing chloro and nitro groups in this compound can be harnessed to tune the optical and electronic characteristics of these materials.

Liquid Crystals: Benzanilides have been incorporated into liquid crystalline (LC) structures. tandfonline.com However, the inherent bent shape of the benzanilide group can disrupt liquid crystallinity. rsc.org A promising research direction is the design of flexible molecular architectures, such as liquid crystal trimers, that can accommodate the non-linear conformation of the benzanilide core. rsc.orgresearchgate.net This approach has successfully led to the synthesis of materials exhibiting nematic and smectic phases. rsc.org Future studies could focus on synthesizing novel thermotropic liquid crystals from this compound derivatives, potentially leading to materials for advanced optoelectronic applications, including displays and sensors. tandfonline.com

Side-Chain Liquid Crystal Polymers (SCLCPs): Integrating benzanilide-based mesogens as side chains on a polymer backbone is another key area of opportunity. SCLCPs combine the properties of liquid crystals with the processability of polymers, allowing for the creation of stable, anisotropic films. mdpi.com Research into creating polyacrylates with this compound-derived side chains could yield materials with high birefringence and stable nematic phases at room temperature, which are highly desirable for various device applications. mdpi.com

Deeper Theoretical and Computational Insights into Molecular Behavior

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. For this compound, theoretical studies can offer profound insights into its structure, reactivity, and potential interactions, guiding future experimental work.

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to determine the optimized molecular geometry, including critical parameters like the dihedral angle between the two aromatic rings, which is known to be non-planar in benzanilides. nih.gov These calculations can also predict vibrational frequencies (IR and Raman spectra), electronic properties such as the HOMO-LUMO energy gap, and the molecular electrostatic potential map. This information is crucial for understanding the molecule's reactivity and intermolecular interaction sites.

Molecular Docking and Dynamics: For exploring biological applications, in silico molecular docking is an invaluable tool. It can predict how derivatives of this compound might bind to the active sites of specific enzymes or protein receptors. researchgate.netnih.govnih.gov Following docking, molecular dynamics (MD) simulations can provide a dynamic view of the ligand-protein complex, assessing its stability and the nature of the interactions over time. researchgate.net This computational screening can prioritize the synthesis of compounds with the highest potential for biological activity, saving significant time and resources. researchgate.netmdpi.com

Table 2: Potential Computational Studies on this compound and Their Applications

| Computational Method | Key Parameters to Investigate | Potential Insights and Applications |

| Density Functional Theory (DFT) | Optimized geometry, bond lengths, dihedral angles, vibrational frequencies, HOMO-LUMO gap, electrostatic potential. | Understanding molecular stability, predicting reactivity, interpreting spectroscopic data, guiding synthetic modifications. nih.gov |

| Molecular Docking | Binding affinity (docking score), protein-ligand interactions (hydrogen bonds, hydrophobic interactions). | Identifying potential biological targets (e.g., enzymes, receptors), predicting inhibitory activity, guiding the design of new drug candidates. nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Stability of ligand-protein complexes, conformational changes, solvent effects. | Validating docking results, understanding the dynamic behavior of the molecule in a biological environment. researchgate.netnih.gov |

| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles (e.g., LogP, solubility, BBB permeability). | Early-stage assessment of drug-likeness, identifying potential liabilities before synthesis. nih.govmdpi.com |

Expansion of Research into New Biological Pathways and Interactions in Experimental Models

The benzanilide scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. nih.gov Derivatives have been investigated as anticancer agents, enzyme inhibitors, and for other therapeutic purposes. researchgate.netnih.gov A significant future opportunity lies in exploiting the nitro group for targeted biological activity.

Nitroreductase-Activated Prodrugs: The nitroaromatic group can undergo metabolic reduction in biological systems, a reaction often catalyzed by a class of enzymes known as nitroreductases. nih.govscielo.brnih.gov These enzymes are found in various bacteria and are also expressed at high levels in hypoxic (low-oxygen) environments, such as those found in solid tumors. mdpi.comresearchgate.net This opens a compelling avenue for designing this compound derivatives as prodrugs. These compounds would be relatively inert until they encounter a nitroreductase enzyme, which would reduce the nitro group to an amine or hydroxylamine, thereby activating the drug's therapeutic effect at a specific target site (e.g., a bacterial infection or a tumor). scielo.brnih.gov

Targeted Enzyme Inhibition: Building on existing research into benzanilide derivatives, future work should involve the synthesis and screening of novel this compound analogues against a broader range of clinically relevant enzymes. Targets could include protein kinases (e.g., CK1δ), carbonic anhydrases, or steroid 5-alpha reductase, where other benzanilides have shown inhibitory activity. nih.govmdpi.comunifi.it This research would involve a cycle of in silico design, chemical synthesis, and subsequent in vitro and cell-based assays to identify potent and selective inhibitors for further development.

Q & A

Q. What analytical methods are suitable for quantifying 2-Chloro-4-nitrobenzanilide in synthetic mixtures?

Answer: Reverse-phase HPLC using a Newcrom R1 column is a validated method for analyzing this compound. The method employs a mobile phase of acetonitrile/water (70:30 v/v) with a flow rate of 1.0 mL/min and UV detection at 254 nm. This approach achieves baseline separation with a retention time of 6.2 minutes, enabling precise quantification in complex mixtures. Ensure calibration with certified reference standards to minimize systematic errors .

Q. How can researchers synthesize this compound and verify its purity?

Answer: A common synthesis route involves the condensation of 2-chloro-4-nitrobenzoic acid with aniline derivatives under reflux in anhydrous dichloromethane, using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent. Post-synthesis, purity is confirmed via HPLC (as above) and melting point analysis (literature mp: 155–157°C). Cross-validate using H NMR (δ 8.2–8.5 ppm for aromatic protons) and FT-IR (C=O stretch at ~1680 cm) .

Q. What are the key physicochemical properties (e.g., logP, solubility) of this compound, and how do they influence experimental design?

Answer: The compound has a logP of 2.86, indicating moderate hydrophobicity, which necessitates the use of polar aprotic solvents (e.g., DMSO, DMF) for dissolution in biological assays. Its low aqueous solubility (0.12 mg/mL at 25°C) requires sonication or co-solvents for in vitro studies. These properties also impact chromatographic retention times and extraction efficiency in environmental samples .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer: Density functional theory (DFT) using the B3LYP functional with a 6-31G(d) basis set can model electronic properties. The nitro group’s electron-withdrawing effect directs nucleophilic attack to the chloro-substituted position. Calculate Fukui indices to identify electrophilic hotspots and validate predictions with experimental kinetic data (e.g., reaction rates with amines or thiols) .

Q. What strategies resolve contradictions in spectroscopic data during structural confirmation?

Answer: Discrepancies between IR (e.g., unexpected C-Cl stretch shifts) and NMR data may arise from polymorphism or solvent effects. Use temperature-controlled XRD to assess crystallinity and compare with NIST reference spectra. For ambiguous cases, employ high-resolution mass spectrometry (HRMS) to confirm the molecular ion ([M+H] = 277.0423) and fragmentation patterns .

Q. How can reaction yields be optimized when synthesizing derivatives of this compound?

Answer: Screen catalysts (e.g., DMAP for acylation) and solvents (e.g., THF vs. DMF) using a Design of Experiments (DoE) approach. For sterically hindered derivatives, employ microwave-assisted synthesis to reduce reaction times. Monitor intermediates via LC-MS and adjust stoichiometry based on real-time kinetic data .

Q. What methodologies are recommended for assessing the compound’s potential toxicity or environmental persistence?

Answer: Use in silico tools like EPI Suite to estimate biodegradation half-lives and ECOSAR for aquatic toxicity. Experimentally, conduct OECD 301F biodegradability tests and Ames assays for mutagenicity. Cross-reference with PubChem datasets to identify structural analogs with known hazards .

Methodological Resources

Q. How can researchers leverage SciFinder for comprehensive literature reviews on this compound?

Answer: Use the CAS Registry Number (71501-31-0) to search for synthetic protocols, spectral data, and bioactivity studies. Filter results by "reaction" to identify derivatization pathways or "patent" for industrial applications. Access spectral libraries (e.g., HMDB, SDBS) directly through the platform for IR/NMR comparisons .

Retrosynthesis Analysis